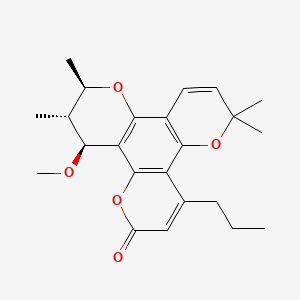

12-Methoxycalanolide A

Description

12-Methoxycalanolide A is a coumarin-derived natural product primarily investigated for its antiviral properties, particularly against HIV-1. These structural motifs are critical for its reported inhibition of reverse transcriptase enzymes .

Properties

CAS No. |

142566-60-7 |

|---|---|

Molecular Formula |

C23H28O5 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(16R,17R,18S)-18-methoxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C23H28O5/c1-7-8-14-11-16(24)27-22-17(14)21-15(9-10-23(4,5)28-21)20-18(22)19(25-6)12(2)13(3)26-20/h9-13,19H,7-8H2,1-6H3/t12-,13-,19+/m1/s1 |

InChI Key |

KEWWSURXGADRPV-VPZZIHKRSA-N |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxycalanolide A involves multiple steps, starting with the extraction of dried fruits and twigs of Calophyllum lanigerum using a 1:1 mixture of dichloromethane and methanol . The extract undergoes sequential solvent partitioning, followed by chromatographic purification to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction and purification process from natural sources remains the primary method. Advances in synthetic organic chemistry may lead to more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions: 12-Methoxycalanolide A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of calanolides, which may possess different biological activities .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 12-Methoxycalanolide A involves the inhibition of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV-1 virus. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication . This compound is particularly effective against strains of HIV-1 that are resistant to other NNRTIs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 12-Methoxycalanolide A, based on available evidence:

Key Observations:

- Methoxy vs. Methyl Groups: Unlike methyl substitutions in glycosides (e.g., Methyl Alpha-O-Glycopyranoside), the methoxy group in this compound enhances lipophilicity and enzyme-binding affinity, critical for antiviral activity .

- Solubility: The brominated compound C7H5BrO2 exhibits a solubility of 0.687 mg/ml, comparable to coumarins like this compound, which typically have low aqueous solubility due to aromatic rings .

Bioactivity and Mechanisms

- Enzyme Inhibition: this compound targets HIV-1 reverse transcriptase non-competitively, a mechanism distinct from nucleoside analogs like zidovudine. Similar coumarins (e.g., calanolide B) show overlapping targets but differ in potency due to substitution patterns .

- Methylation Effects: Methylated compounds like Methyl Alpha-O-Glycopyranoside are often used to study glycosylation but lack antiviral activity, underscoring the importance of methoxy positioning in this compound .

Q & A

Q. How should researchers address batch variability in this compound’s biological activity during assay optimization?

- Methodological Answer : Implement a tiered QC protocol: (1) pre-screen batches via LC-MS for impurities, (2) validate activity in a reference cell line (e.g., MT-4 for HIV), and (3) normalize dose-response curves to an internal standard (e.g., efavirenz). Use ANOVA to compare inter-batch EC50 values and discard outliers exceeding ±2SD. Report QC criteria in methods to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.